Ro 4927350

概要

説明

RO4927350 is a potent and highly selective non–adenosine triphosphate-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has a unique chemical structure and mechanism of action, making it a promising candidate for cancer therapy. It selectively blocks the mitogen-activated protein kinase pathway signaling both in vitro and in vivo, resulting in significant antitumor efficacy in a broad spectrum of tumor models .

準備方法

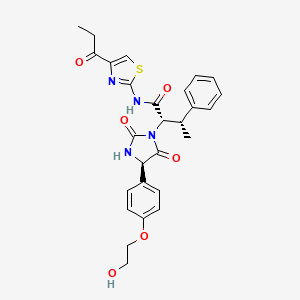

RO4927350の合成は、4-プロパノイル-1,3-チアゾール-2-アミンの1級アミノ基と、位置2が(4R)-4-[p-(2-ヒドロキシエトキシ)フェニル]-2,5-ジオキソイミダゾリジン-1-イル基で置換された3-フェニル酪酸のカルボキシ基との形式的な縮合を伴います . 反応条件は通常、適切な溶媒と触媒を用いて縮合反応を促進することを含みます。工業生産方法は、これらの条件を最適化して収率と純度を最大限に高めることを含む可能性があります。

3. 化学反応解析

RO4927350は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤によって促進され、酸化された誘導体の形成につながります。

還元: 還元反応は、還元剤を用いて行うことができ、化合物の還元型が生成されます。

置換: 置換反応は、特定の官能基を他の基と置換することを伴い、通常は特定の試薬と条件を用いて行われます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究における用途

RO4927350は、化学、生物学、医学、産業の分野において、幅広い科学研究用途を持っています。

化学: ミトゲン活性化プロテインキナーゼ経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 研究者は、RO4927350を使用して、ミトゲン活性化プロテインキナーゼ阻害の細胞増殖、生存、分化、血管新生に対する生物学的影響を調べます。

医学: この化合物は、ミトゲン活性化プロテインキナーゼ経路の異常な活性化を伴う癌の治療のための潜在的な治療薬として検討されています。

産業: RO4927350は、新しい癌治療の開発および創薬および開発における基準化合物として使用される可能性があります.

化学反応の分析

RO4927350 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Cancer Therapy Development

RO4927350 is primarily investigated for its potential as an anticancer agent. It has shown significant antitumor efficacy across various tumor models, particularly in colorectal cancer cells harboring the B-Raf V600E mutation. In vitro studies have demonstrated that RO4927350 inhibits cell growth in a dose-dependent manner, making it a valuable tool for developing targeted therapies against cancers characterized by MAPK pathway activation .

Mechanisms of Drug Resistance

Research has utilized RO4927350 to study acquired resistance mechanisms in cancer cells. For instance, HT-29 colorectal cancer cell lines were exposed to increasing concentrations of RO4927350 to establish resistant clones (HT-29R). These studies revealed that while sensitive cells (HT-29S) exhibited significant growth inhibition, resistant clones showed diminished response to the drug, highlighting the need for combination therapies or novel inhibitors to overcome resistance .

Biological Effects on Cellular Processes

RO4927350 is employed to explore the biological implications of MEK inhibition on various cellular processes such as differentiation, survival, and angiogenesis. The compound's unique mechanism allows researchers to dissect the role of MAPK signaling in these processes without the confounding effects seen with ATP-competitive inhibitors .

Case Study 1: Colorectal Cancer

In a study involving HT-29 colorectal cancer cells, researchers established resistant clones through prolonged exposure to RO4927350. The study compared the molecular profiles of sensitive versus resistant cells and assessed tumor growth in xenograft models. Results indicated that while RO4927350 significantly inhibited tumor growth in sensitive clones (85% tumor growth inhibition), the resistant clones only exhibited a 36% reduction, underscoring the challenges posed by drug resistance .

Case Study 2: Combination Therapies

A recent investigation examined the efficacy of combining RO4927350 with other chemotherapeutic agents. The results indicated that while RO4927350 alone was effective against sensitive cell lines, its combination with drugs like irinotecan resulted in enhanced antitumor activity, suggesting potential strategies for improving treatment outcomes in resistant cancers .

Comparative Data Table

| Compound | Target | Mechanism | Clinical Application |

|---|---|---|---|

| RO4927350 | MEK1/2 | Non-ATP-competitive inhibition | Cancer therapy development |

| Trametinib | MEK1/2 | ATP-competitive inhibition | Approved for melanoma treatment |

| Cobimetinib | MEK1/2 | Selective MEK inhibition | Used in combination with BRAF inhibitors |

| Selumetinib | MEK1/2 | ATP-competitive inhibition | Investigated for various solid tumors |

作用機序

RO4927350は、ミトゲン活性化プロテインキナーゼキナーゼ1およびミトゲン活性化プロテインキナーゼキナーゼ2を選択的に阻害することで効果を発揮します。この阻害は、腫瘍細胞の増殖、生存、分化、血管新生を調節するために不可欠なミトゲン活性化プロテインキナーゼ経路シグナル伝達を阻害します。この化合物は、他のミトゲン活性化プロテインキナーゼ阻害剤で観察されているミトゲン活性化プロテインキナーゼリン酸化のフィードバック増加を防ぎます。 このユニークな作用機序により、薬物耐性の発生リスクが軽減されます .

類似化合物との比較

RO4927350は、非ATP競合阻害およびフィードバックリン酸化を防ぐ能力により、他のミトゲン活性化プロテインキナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。

トラメチニブ: 癌治療に用いられるもう1つのミトゲン活性化プロテインキナーゼキナーゼ阻害剤です。

コビメチニブ: 異なる化学構造を持つ選択的なミトゲン活性化プロテインキナーゼキナーゼ阻害剤です。

セルメチニブ: 異なる薬理学的特性を持つミトゲン活性化プロテインキナーゼキナーゼ1およびミトゲン活性化プロテインキナーゼキナーゼ2の阻害剤です.

これらの化合物は、ミトゲン活性化プロテインキナーゼキナーゼ阻害という共通の標的を共有していますが、化学構造、作用機序、臨床用途が異なります。

生物活性

Ro 4927350 is a selective, non-ATP-competitive inhibitor of the MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth and proliferation.

This compound functions by inhibiting the MEK1/2 kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling cascade. This pathway is essential for various cellular processes, including cell division, differentiation, and survival. By targeting MEK1/2, this compound disrupts the downstream activation of ERK1/2, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Biological Activity and Efficacy

In Vitro Studies:

this compound has demonstrated potent antitumor activity across various cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis in cells with activated MAPK pathways. For instance, studies have shown that this compound significantly reduces the viability of melanoma and colorectal cancer cells by downregulating cyclin D1 and c-Myc while upregulating pro-apoptotic factors like Bim .

In Vivo Studies:

In animal models, this compound has shown significant antitumor efficacy. Tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to control groups. The compound's ability to penetrate tissues and achieve effective concentrations in tumors contributes to its therapeutic potential .

Case Studies

-

Melanoma Treatment:

In a clinical trial involving patients with advanced melanoma, treatment with this compound resulted in partial responses in several patients. The drug was well-tolerated, with manageable side effects primarily related to skin reactions and gastrointestinal disturbances. -

Colorectal Cancer:

Another study focused on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth by blocking the MEK/ERK signaling pathway. Patients with KRAS mutations showed particularly favorable responses, highlighting the drug's potential in targeted therapies for specific genetic profiles .

Data Table: Summary of Biological Activity

特性

CAS番号 |

876755-27-0 |

|---|---|

分子式 |

C27H28N4O6S |

分子量 |

536.6 g/mol |

IUPAC名 |

(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |

InChIキー |

RKKBPPTYPGTSEA-FNVCAUGXSA-N |

SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

異性体SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |

正規SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。